molecular formula C21H22FN3O2 B5977623 7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B5977623
分子量: 367.4 g/mol
InChIキー: BDYBUIFDPRXYRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FPDI, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. FPDI belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

作用機序

The mechanism of action of 7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase, antioxidant activity, and neuroprotective effects. This compound has also been shown to exhibit anti-inflammatory activity, which may contribute to its potential as a therapeutic agent for the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of 7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one for lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and its inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further research. However, one of the limitations of this compound is its low overall yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

将来の方向性

There are several future directions for research on 7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

合成法

The synthesis of 7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that starts with the reaction of 2-fluorobenzylamine with ethyl 3-oxo-3-pyridinecarboxylate to form an intermediate product. This intermediate product is then reacted with 1,3-dibromopropane in the presence of sodium hydride to form the spirocyclic compound this compound. The overall yield of this synthesis method is around 25%.

科学的研究の応用

7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and bioorganic chemistry. This compound has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

特性

IUPAC Name

7-[(2-fluorophenyl)methyl]-2-(pyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-18-7-2-1-5-17(18)14-24-11-4-8-21(20(24)27)9-12-25(15-21)19(26)16-6-3-10-23-13-16/h1-3,5-7,10,13H,4,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBUIFDPRXYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CN=CC=C3)C(=O)N(C1)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。